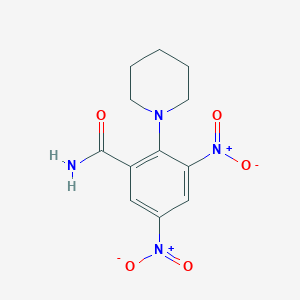

3,5-Dinitro-2-(piperidin-1-yl)benzamide

Description

Overview of Dinitrophenyl and Benzamide (B126) Motifs in Chemical Biology

The dinitrophenyl (DNP) motif, specifically the 2,4-dinitrophenol (B41442) variant, is historically significant in biochemistry for its role as an uncoupling agent. fiveable.mewikipedia.org It functions as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane and uncoupling oxidative phosphorylation from ATP synthesis. fiveable.mewikipedia.org This leads to energy dissipation as heat instead of being stored in ATP. fiveable.me While its use as a weight-loss drug in the 1930s was halted due to significant toxicity, the DNP moiety continues to be a valuable tool in metabolic research to probe the mechanisms of energy homeostasis. nih.gov The dinitrophenyl group is also utilized in various industrial applications, including the synthesis of dyes, pesticides, and explosives. wikipedia.orgnih.gov

The benzamide scaffold is a prevalent structural feature in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.netwikipedia.orgmdpi.com This aromatic amide is a versatile building block in drug design, contributing to the molecular architecture of drugs with diverse therapeutic applications. mdpi.comnih.gov Its ability to form hydrogen bonds and engage in various non-covalent interactions allows for effective binding to biological targets. mdpi.com The benzamide motif is present in drugs targeting a wide array of conditions, underscoring its importance in medicinal chemistry. wikipedia.org

| Motif | Key Characteristics in Chemical Biology |

| Dinitrophenyl | Uncouples oxidative phosphorylation fiveable.mewikipedia.org |

| Acts as a protonophore wikipedia.org | |

| Used in metabolic research nih.gov | |

| Benzamide | Prevalent in bioactive molecules and pharmaceuticals researchgate.netwikipedia.org |

| Versatile scaffold in drug design mdpi.comnih.gov | |

| Forms key hydrogen bonding interactions mdpi.com |

Significance of Piperidine (B6355638) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom and is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in the structures of numerous natural products and synthetic drugs, demonstrating its ability to interact with a wide range of biological targets. researchgate.netarizona.edu The piperidine moiety is a cornerstone in the development of pharmaceuticals across various therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. researchgate.net

The conformational flexibility of the piperidine ring, combined with its basic nitrogen atom, allows for the introduction of diverse substituents in a defined three-dimensional space. This facilitates the optimization of pharmacological properties and the fine-tuning of a molecule's interaction with its target protein. The metabolic stability of the benzoylpiperidine fragment further enhances its appeal as a reliable chemical frame in drug design. nih.gov The versatility of the piperidine scaffold is highlighted by its presence in over 70 commercially available drugs. arizona.edu

| Therapeutic Area | Examples of Piperidine-Containing Drug Classes |

| Oncology | Anticancer agents researchgate.net |

| Infectious Diseases | Antiviral, antimalarial, antimicrobial, antifungal agents researchgate.net |

| Cardiovascular | Antihypertensive, anticoagulant agents researchgate.netarizona.edu |

| Central Nervous System | Analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic agents researchgate.netarizona.edu |

Contextualization of 3,5-Dinitro-2-(piperidin-1-yl)benzamide within Contemporary Drug Discovery Research

The chemical structure of this compound represents a deliberate convergence of the aforementioned motifs. The dinitrophenyl group imparts a strong electrophilic character and the potential for unique electronic interactions. The benzamide linkage provides a rigid and planar core capable of specific hydrogen bonding. The piperidine ring introduces a non-planar, saturated heterocyclic system that can explore a different region of chemical space and potentially enhance solubility and metabolic properties.

While specific research on this compound itself is not extensively documented in the provided search results, its structural components are subjects of active investigation. For instance, the discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 highlights the continued relevance of piperidine-containing carboxamides in modern drug discovery. nih.gov The synthesis and study of such multifaceted molecules are driven by the hypothesis that combining privileged fragments can lead to novel compounds with desirable biological activities and improved drug-like properties. The investigation of compounds like this compound is therefore a logical step in the exploration of new chemical entities for therapeutic intervention.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N4O5 |

|---|---|

Molecular Weight |

294.26g/mol |

IUPAC Name |

3,5-dinitro-2-piperidin-1-ylbenzamide |

InChI |

InChI=1S/C12H14N4O5/c13-12(17)9-6-8(15(18)19)7-10(16(20)21)11(9)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,13,17) |

InChI Key |

SYISUWPWBJJRSC-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dinitro 2 Piperidin 1 Yl Benzamide and Analogues

Strategies for Constructing Dinitrophenylbenzamide Core Structures

A primary strategy for constructing the dinitrophenylbenzamide core involves the use of pre-functionalized nitro-substituted benzoyl precursors. A common and commercially available starting material for such syntheses is 2-chloro-3,5-dinitrobenzoic acid. arkat-usa.org This precursor is highly activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups.

The synthesis of related dinitrobenzamide derivatives has been reported starting from 2-chloro-3,5-dinitrobenzoic acid. For instance, the synthesis of 2-chloro-3,5-dinitro-N-(4'-benzo-15-crown-5)-benzamide was achieved by first converting 2-chloro-3,5-dinitrobenzoic acid to its more reactive acyl chloride, 2-chloro-3,5-dinitrobenzoyl chloride, using thionyl chloride. arkat-usa.org This acid chloride is then reacted with the desired amine, in this case, 4'-aminobenzo-15-crown-5, to form the amide bond. arkat-usa.org This approach suggests a viable pathway to 3,5-Dinitro-2-(piperidin-1-yl)benzamide, where the chloro group would be displaced by piperidine (B6355638) in a subsequent step.

Another relevant precursor is 4-chloro-3,5-dinitrobenzoic acid, which has been used in the synthesis of pyridine- and piperidine-containing polycyclic compounds. acs.org The nitration of 4-chloro-3-nitrobenzoic acid under harsh conditions (anhydrous KNO3 in concentrated H2SO4 at 165 °C) yields 4-chloro-3,5-dinitrobenzoic acid, albeit with challenges related to destructive oxidation. acs.org This highlights the difficulties in synthesizing certain dinitrophenyl precursors.

The following table summarizes representative nitro-substituted benzoyl precursors and their transformations.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-Chloro-3,5-dinitrobenzoic acid | 1. SOCl2 2. 4'-Aminobenzo-15-crown-5 | 2-Chloro-3,5-dinitro-N-(4'-benzo-15-crown-5)-benzamide | arkat-usa.org |

| 4-Chloro-3-nitrobenzoic acid | KNO3, H2SO4, 165 °C | 4-Chloro-3,5-dinitrobenzoic acid | acs.org |

| 2-Chloro-3,5-dinitropyridine (B146277) | H2, 10% Pd/C | 3,5-Diaminopyridine | nih.gov |

This interactive table provides examples of precursors used in the synthesis of dinitrophenyl compounds.

The formation of the amide bond between a dinitrobenzoic acid derivative and an amine, such as piperidine, can be challenging due to the electronic properties and potential steric hindrance of the substrates. A variety of coupling reagents have been developed to facilitate this transformation under mild conditions.

Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov For sterically hindered substrates or electron-deficient amines, more potent coupling reagents like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) may be employed. peptide.com

A protocol for amide bond formation with electron-deficient amines and sterically hindered substrates involves the in situ formation of acyl fluorides, which then react with the amine at elevated temperatures. rsc.org This method has been shown to be effective where standard coupling methods fail. Polystyrene-supported coupling reagents, such as PS-IIDQ, offer the advantage of simplified purification, as the reagent-related byproducts can be removed by filtration. researchgate.net

The table below outlines various amide bond formation methodologies.

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Product | Reference |

| Boc-valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt, DIPEA | Amide derivative | nih.gov |

| Various | Various | PS-IIDQ | Amide | researchgate.net |

| Sterically hindered acids | Electron deficient amines | Acyl fluoride (B91410) (in situ) | Amide | rsc.org |

This interactive table showcases different methods for amide bond formation.

Incorporation of the Piperidine Moiety

The introduction of the piperidine ring onto the dinitrophenyl scaffold is a key step in the synthesis of the target compound. This can be achieved through several strategies, including direct coupling and N-arylation reactions.

Direct coupling of piperidine to a suitably activated dinitrophenyl precursor is a common strategy. Nucleophilic aromatic substitution (SNAr) is a powerful method for this transformation, where a leaving group on the aromatic ring is displaced by the nucleophilic piperidine. The presence of two nitro groups strongly activates the ring towards such substitutions.

For example, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine in methanol (B129727) or benzene (B151609) has been studied, demonstrating that aminodechlorination occurs preferentially at the C-2 position. acs.org This selectivity is crucial for the synthesis of the target compound. Similarly, the reaction of 2-chloro-3,5-dinitropyridine with various amines proceeds via an SNAr mechanism. thieme-connect.com In a related synthesis of N-alkyl-3,5-dinitrobenzamides, the starting 3,5-dinitrobenzoyl chloride is reacted with the corresponding N-alkyl amine. nih.gov

These examples suggest that reacting a 2-halo-3,5-dinitrobenzoyl derivative with piperidine is a viable route to introduce the piperidine moiety directly.

Transition metal-catalyzed cross-coupling reactions provide an alternative and versatile approach for the N-arylation of piperidine. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations.

The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. nih.gov This method is known for its broad substrate scope and functional group tolerance. The Ullmann condensation, a copper-catalyzed reaction, is also widely used for the formation of C-N bonds. mdpi.comorganic-chemistry.org Recent advancements have led to milder reaction conditions for the Ullmann-type coupling, for example, using N,N-dimethylglycine as a ligand. organic-chemistry.org

The choice between these methods often depends on the specific substrates and the desired reaction conditions. For a highly electron-deficient aryl halide like a 2-halo-3,5-dinitrobenzoyl derivative, these catalytic methods could provide an efficient means of coupling with piperidine.

Approaches to Control Stereochemistry in Piperidine-Containing Benzamide (B126) Synthesis

When the piperidine ring or the benzamide moiety contains stereocenters, controlling the stereochemistry of the final product is of paramount importance, particularly in the context of medicinal chemistry. thieme-connect.comresearchgate.net

Several strategies have been developed for the diastereoselective and enantioselective synthesis of substituted piperidines. nih.govacs.orgnih.gov These methods often involve either the use of chiral starting materials (chiral pool synthesis), the application of chiral auxiliaries, or the use of chiral catalysts. researchgate.net

For instance, a diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the stereochemical outcome is controlled by the order of the reaction sequence. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been used to generate enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgnih.gov Zinc-catalyzed enantioselective [4+2] cycloadditions of 1-azadienes and nitroalkenes also provide access to highly substituted piperidines with good stereocontrol. thieme-connect.com

In the context of 3,5-disubstituted piperidine-3-carboxamides, which are structurally related to the target molecule, synthetic and optimization studies have been conducted to produce specific stereoisomers with high renin inhibitory activity. nih.gov These approaches often involve stereocontrolled transformations on a pre-existing piperidine ring or a stereoselective ring-closing reaction.

The following table lists some approaches for stereocontrolled piperidine synthesis.

| Synthetic Approach | Key Features | Product Type | Reference |

| Diastereoselective epoxidation and ring-opening | Uses a novel bifunctional epoxidation reagent for hindered tetrahydropyridines. | Densely substituted, oxygenated piperidines | nih.gov |

| Order-dependent diastereoselective synthesis | Control of diastereoselectivity by changing the reaction sequence. | 2,4-Disubstituted piperidines | acs.org |

| Rh-catalyzed asymmetric reductive Heck reaction | Couples arylboronic acids with activated pyridines. | Enantioenriched 3-substituted piperidines | acs.orgnih.gov |

| Zinc-catalyzed enantioselective [4+2] cycloaddition | Cycloaddition of 1-azadienes and nitroalkenes. | Highly substituted aminopiperidines | thieme-connect.com |

This interactive table summarizes various methods for achieving stereocontrol in piperidine synthesis.

Analytical Techniques for Structural Elucidation (e.g., Spectroscopic and Crystallographic Methods)

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, connectivity, and conformation of the synthesized compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of these organic molecules. In the ¹H NMR spectrum, characteristic signals for the aromatic protons on the dinitrophenyl ring, as well as the protons of the piperidine ring, would be expected. The chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution pattern. The piperidine protons typically appear as a set of multiplets in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of these benzamides would be expected to show characteristic absorption bands for the N-H stretching (if applicable), C=O stretching of the amide group, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov

Crystallographic Methods:

The data obtained from these analytical techniques are collectively used to unambiguously confirm the structure of the target compounds.

Detailed Research Findings

The structural characteristics of dinitrobenzamide analogues have been investigated in detail using single-crystal X-ray diffraction. These studies provide insight into the expected molecular geometry of this compound.

In the crystal structure of 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate , the molecule exhibits a non-planar conformation. The dihedral angle between the thiazole (B1198619) ring and the benzene ring is 25.87 (7)°. The two nitro groups are twisted out of the plane of the phenyl ring by 12.30 (20)° and 15.68 (15)°. researchgate.net Intermolecular hydrogen bonding and π-π stacking interactions are also observed, which stabilize the crystal lattice. researchgate.net

Similarly, the analysis of 3,5-Dinitro-N-(4-nitrophenyl)benzamide shows that the two benzene rings are not coplanar, with a dihedral angle of 7.78 (4)° between their mean planes. The nitro groups are twisted relative to the benzene rings to which they are attached by 6.82 (3)°, 5.01 (4)°, and 18.94 (7)°. researchgate.net

For 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone , the nitro group and the amide group are significantly twisted out of the plane of the benzene ring, and the piperidine ring adopts a chair conformation. iucr.org

These findings suggest that in this compound, one would expect a non-planar structure with the piperidine ring likely in a chair conformation and the nitro groups twisted out of the plane of the dinitrophenyl ring. The presence of the piperidinyl group at the 2-position would likely influence the degree of twisting of the adjacent nitro group and the amide functionality due to steric hindrance.

Data Tables

Table 1: Crystallographic Data for 3,5-Dinitrobenzamide (B1662146) Analogues

| Parameter | 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate researchgate.net | 3,5-Dinitro-N-(4-nitrophenyl)benzamide researchgate.net |

|---|---|---|

| Molecular Formula | C₁₀H₆N₄O₅S·H₂O | C₁₃H₈N₄O₇ |

| Molecular Weight | 312.26 | 332.23 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.7075 (12) | 7.8999 (9) |

| b (Å) | 6.9734 (6) | 8.019 (1) |

| c (Å) | 13.8507 (13) | 21.111 (2) |

| β (˚) | 108.512 (1) | 94.285 (1) |

| Volume (ų) | 1255.45 (19) | 1333.7 (3) |

| Z | 4 | 4 |

| Calculated Density (Mg m⁻³) | 1.652 | 1.655 |

Table 2: Selected Dihedral Angles for 3,5-Dinitrobenzamide Analogues (°)

| Compound | Dihedral Angle Description | Value (°) |

|---|---|---|

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate researchgate.net | Thiazole ring to Benzene ring | 25.87 (7) |

| Nitro group 1 to Phenyl ring | 12.30 (20) | |

| Nitro group 2 to Phenyl ring | 15.68 (15) | |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide researchgate.net | Benzene ring 1 to Benzene ring 2 | 7.78 (4) |

| Nitro group 1 to Benzene ring | 6.82 (3) | |

| Nitro group 2 to Benzene ring | 5.01 (4) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. Current time information in Edmonton, CA.nih.gov These studies can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. Current time information in Edmonton, CA. Other calculated properties include the molecular electrostatic potential (MEP), which helps to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Despite the utility of these methods, specific published data detailing the HOMO-LUMO gap, MEP, or other quantum chemical reactivity descriptors for 3,5-Dinitro-2-(piperidin-1-yl)benzamide are not available.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Current time information in Edmonton, CA. This method is crucial in structure-based drug design for estimating the binding affinity and interaction modes between a small molecule and a receptor's active site. nih.gov The simulation generates a docking score, often expressed in kcal/mol, which indicates the strength of the binding interaction. nih.gov Successful docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

No specific molecular docking studies featuring this compound as the ligand, nor any corresponding binding affinity data or target interaction analyses, were found in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. These simulations can be used to analyze the conformational flexibility of a ligand and the stability of a ligand-protein complex once docked. By simulating the movements of atoms and bonds, MD can validate the results of molecular docking and provide a more detailed understanding of the binding dynamics and stability of the interactions at the atomic level.

Specific research employing molecular dynamics simulations to analyze the conformational properties or binding dynamics of this compound could not be located.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a technique used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model defines the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, along with their spatial relationships. nih.govnih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds with potential biological activity. nih.gov

There are no published pharmacophore models derived from or specifically including this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. sigmaaldrich.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties. Commonly predicted parameters include gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and adherence to established drug-likeness rules such as Lipinski's Rule of Five.

While numerous tools and studies exist for ADME prediction, specific calculated ADME data for this compound has not been reported in the searched scientific literature. Therefore, a data table for its predicted properties cannot be generated.

In Vitro Pharmacological and Biological Evaluation of Dinitro Piperidinylbenzamide Derivatives

Enzyme Modulatory Activities

The benzamide (B126) moiety, particularly when combined with a piperidine (B6355638) ring, serves as a versatile scaffold in medicinal chemistry. Derivatives of this structural class have been investigated for their ability to modulate the activity of various enzymes, as detailed in the following sections.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. While direct studies on 3,5-Dinitro-2-(piperidin-1-yl)benzamide were not prominent in the reviewed literature, research on structurally related piperidine-benzenesulfonamide hybrids has shown significant α-glucosidase inhibitory activity.

In one study, a series of phthalimide-benzenesulfonamide derivatives incorporating a piperidine moiety were synthesized and evaluated. Several of these compounds demonstrated potent inhibitory activity against yeast α-glucosidase. For instance, a 4-phenylpiperazin derivative, compound 4m , was identified as the most potent inhibitor in the series, with an IC₅₀ value of 52.2 ± 0.1 µM, which is approximately 14.5 times more active than the standard drug acarbose (IC₅₀ = 750.0 ± 10.0 µM) nih.gov. Further kinetic analysis revealed that this compound acts as a competitive inhibitor nih.gov. Another piperidine derivative in the same series, 4c , also showed good anti-α-glucosidase activity nih.gov. Notably, these active compounds were found to be selective, showing no inhibitory effect against α-amylase at concentrations up to 300 μM nih.gov.

| Compound | Description | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4m | 4-Phenylpiperazin derivative | 52.2 ± 0.1 | nih.gov |

| Compound 4c | 4-Methoxyphenyl derivative | Good activity (IC₅₀ not specified) | nih.gov |

| Acarbose (Standard) | Reference Drug | 750.0 ± 10.0 | nih.gov |

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine residues on histone proteins. The benzamide chemical class, specifically those containing a 2-amino anilide moiety, are known to be potent and selective inhibitors of class I HDACs nih.gov. These compounds act by targeting the zinc-chelating moiety in the active site of the enzyme nih.gov.

Prominent examples of this class include Entinostat (MS-275) and Mocetinostat (MGCD0103). In vitro studies have shown that these benzamide derivatives are selective and potent inhibitors of HDAC1, HDAC2, and HDAC3 nih.gov. Mocetinostat, for instance, exhibits activity against HDAC1, with some effect on isoforms 2, 3, and 11 nih.gov. Research on ligustrazine-based derivatives, which incorporate a benzamide-like structure, has also yielded potent inhibitors. One such compound, 7a , was found to be a highly effective inhibitor of HDAC1 and HDAC2, with IC₅₀ values of 114.3 nM and 53.7 nM, respectively dovepress.com.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 7a | HDAC1 | 114.3 | dovepress.com |

| HDAC2 | 53.7 | dovepress.com | |

| Mocetinostat (MGCD0103) | Class I HDACs (HDAC1, 2, 3) | Potent (specific values vary) | nih.gov |

| Entinostat (MS-275) | Class I HDACs | Potent (specific values vary) | nih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair pathway, specifically for single-strand breaks. Inhibiting PARP-1 is a validated therapeutic strategy, particularly in cancers with deficiencies in other DNA repair mechanisms. Benzamide was one of the first-generation PARP inhibitors, acting by interfering with the binding of NAD+ to the enzyme's active site .

More recent research has focused on developing highly potent and selective inhibitors. A study on novel piperidine-based benzamide derivatives identified compounds with excellent inhibitory activity against PARP-1. Specifically, compounds 6a and 15d demonstrated potent inhibition with IC₅₀ values of 8.33 nM and 12.02 nM, respectively nih.gov. These compounds were designed using structure-based principles to optimize their interaction with the target enzyme nih.gov. The findings highlight the potential of the piperidine-benzamide scaffold for developing effective PARP-1 inhibitors nih.govresearchgate.net.

Checkpoint Kinase-1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical protein kinase involved in the DNA damage response, responsible for activating and maintaining cell cycle checkpoints to allow for DNA repair nih.gov. Pharmacological inhibition of CHK1 is a promising strategy to sensitize cancer cells to DNA-damaging therapies nih.gov. While the benzamide scaffold is a common feature in many kinase inhibitors, the reviewed literature did not provide specific in vitro inhibitory data for this compound or its close derivatives against CHK1. The development of CHK1 inhibitors has largely focused on other chemical scaffolds, such as pyrido[3,2-d]pyrimidin-6(5H)-ones and other ATP-competitive molecules nih.govnih.gov. Therefore, the modulatory activity of dinitro-piperidinylbenzamide derivatives on CHK1 remains an area for future investigation.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. The benzamide scaffold has been successfully utilized to develop potent inhibitors of these enzymes. A study of new benzamide derivatives reported compounds with significant inhibitory activity against both cholinesterases. The IC₅₀ values for AChE inhibition were in the range of 10.66–83.03 nM, while for BuChE, they ranged from 32.74–66.68 nM researchgate.net.

Similarly, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which are structurally related to piperidinyl benzamides, also showed potent activity. Compound 15b exhibited an IC₅₀ value of 0.39 µM against AChE, and compound 15j had an IC₅₀ of 0.16 µM against BChE nih.govnih.gov. Kinetic studies revealed that these compounds act in a competitive manner nih.govnih.gov.

| Compound Series/Name | Target Enzyme | IC₅₀ Range / Value | Reference |

|---|---|---|---|

| New Benzamide Derivatives | AChE | 10.66 – 83.03 nM | researchgate.net |

| BuChE | 32.74 – 66.68 nM | researchgate.net | |

| Compound 15b | AChE | 0.39 µM | nih.govnih.gov |

| Compound 15j | BuChE | 0.16 µM | nih.govnih.gov |

Presynaptic Choline Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a crucial target for modulating cholinergic neurotransmission nih.gov. Research into novel CHT inhibitors led to the identification of ML352 (N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide), a piperidinyl-benzamide derivative nih.govacs.org.

In vitro studies demonstrated that ML352 is a high-affinity and selective CHT inhibitor with a Kᵢ value of 92 ± 2.8 nM in HEK293 cells expressing the human transporter nih.govacs.org. It also effectively inhibited choline uptake in mouse forebrain synaptosomes with a Kᵢ of 166 ± 12 nM acs.org. Mechanistic studies revealed that ML352 acts as a noncompetitive inhibitor, reducing the maximum velocity (Vₘₐₓ) of choline transport without altering the substrate affinity (Kₘ) acs.org. This suggests an allosteric interaction with the transporter nih.gov. At concentrations that fully antagonized CHT, ML352 showed no significant inhibition of acetylcholinesterase (AChE) or choline acetyltransferase (ChAT), highlighting its selectivity nih.govacs.org.

Other Receptor and Enzyme Target Ligand Binding Studies (e.g., Serotonin Receptors, Epidermal Growth Factor Receptor, Cyclooxygenase, 5-Lipoxygenase, Glycine Transporter 1)

The broader class of benzamide derivatives has been investigated for activity against a range of receptors and enzymes. However, specific binding data for this compound is limited in the scientific literature.

Serotonin Receptors: Certain 2-alkoxy-4-amino-5-chlorobenzamide derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. rsc.org These studies focus on a different substitution pattern on the benzamide core, and data on the affinity of 3,5-dinitrobenzamide (B1662146) derivatives for serotonin receptors is not readily available.

Epidermal Growth Factor Receptor (EGFR): While various heterocyclic compounds, including some indole-2-carboxamides, have been developed as EGFR inhibitors, there is no specific information available regarding the inhibitory activity of 3,5-dinitrobenzamide derivatives against EGFR. nih.gov

Cyclooxygenase (COX): The inhibitory activity of benzamide derivatives against cyclooxygenase enzymes has not been specifically reported in the context of the 3,5-dinitro substitution pattern.

5-Lipoxygenase (5-LOX): In a study focused on developing 5-lipoxygenase inhibitors based on a 3,5-dinitrobenzoate (B1224709) scaffold, a series of N-aryl 3,5-dinitrobenzamides were also synthesized and evaluated. nih.gov Several of these amide analogs showed significantly increased enzyme inhibition activities in both cell-free and human whole blood assays compared to their ester counterparts. nih.gov For instance, N-(naphthalene-1-yl)-3,5-dinitrobenzamide demonstrated a significant improvement in potency, highlighting that the 3,5-dinitrobenzamide scaffold can be effective for 5-LOX inhibition. nih.gov

Glycine Transporter 1 (GlyT1): The inhibition of GlyT1 has been explored as a therapeutic strategy for CNS disorders. researchgate.net While various benzamide derivatives have been screened for their inhibitory activity against GlyT1, the reported active compounds possess different structural scaffolds, and specific data for this compound is not available in the reviewed literature. nih.gov

Antimycobacterial and Antitubercular Efficacy in Cell-Based Assays

A significant body of research has demonstrated the potent in vitro antimycobacterial and antitubercular activity of 3,5-dinitrobenzamide derivatives. These compounds are considered a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant (MDR) strains. nih.govresearchgate.netmdpi.com

The mechanism of action for many of these compounds is believed to involve the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. researchgate.netresearchgate.net

Several studies have synthesized libraries of 3,5-dinitrobenzamide derivatives to explore their structure-activity relationships (SAR). For instance, a series of N-benzyl and N-pyridinylmethyl 3,5-dinitrobenzamides showed excellent activity against the Mtb H37Rv strain, with many compounds exhibiting Minimum Inhibitory Concentration (MIC) values lower than the standard drugs isoniazid and rifampicin. researchgate.net Specifically, compounds designated A6, A11, C1, and C4 showed outstanding activity with MIC values of <0.016 µg/mL against both drug-sensitive and drug-resistant clinical isolates of Mtb. researchgate.net

Another study focused on 3,5-dinitrobenzamide derivatives containing fused ring moieties also reported considerable antitubercular activity. nih.gov Compounds 18a and 20e from this series exhibited potent MIC values ranging from 0.056 to 0.078 μg/mL against both the H37Rv strain and two clinically isolated MDR-Mtb strains. nih.gov Further research on N-alkyl 3,5-dinitrobenzamides revealed that derivatives with intermediate lipophilicity, particularly those with N-alkyl chains of six to twelve carbons, presented the best activities, with MIC values as low as 16 ng/mL. researchgate.netmdpi.com

The table below summarizes the antitubercular activity of selected 3,5-dinitrobenzamide derivatives against the M. tuberculosis H37Rv strain.

| Compound Series | Derivative | Modification | MIC (µg/mL) against Mtb H37Rv | Reference |

|---|---|---|---|---|

| N-benzyl 3,5-dinitrobenzamides | A6 | Halogen at para-position of piperidine ring | <0.016 | researchgate.net |

| N-benzyl 3,5-dinitrobenzamides | A7 | 4-fluorophenyl on piperidine ring | 0.059 | researchgate.net |

| N-benzyl 3,5-dinitrobenzamides | A11 | - | <0.016 | researchgate.net |

| N-pyridinylmethyl 3,5-dinitrobenzamides | C1 | N-(pyridin-2-yl)methyl | <0.016 | researchgate.net |

| N-pyridinylmethyl 3,5-dinitrobenzamides | C4 | - | <0.016 | researchgate.net |

| Fused Ring 3,5-dinitrobenzamides | 18a | N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl) | 0.056-0.078 | nih.gov |

| Fused Ring 3,5-dinitrobenzamides | 20e | N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl) | 0.056-0.078 | nih.gov |

| Linear and Cyclic Amine Derivatives | c2 | N,N'-(propane-1,3-diyl)bis(3,5-dinitrobenzamide) | 0.031 | |

| Linear and Cyclic Amine Derivatives | d1 | N-(2-((4-methoxyphenoxy)methyl)benzyl)-3,5-dinitrobenzamide | 0.031 | |

| Linear and Cyclic Amine Derivatives | d2 | N-(3-((4-methoxyphenoxy)methyl)benzyl)-3,5-dinitrobenzamide | 0.031 |

Antioxidant Properties and Radical Scavenging Capabilities

There is limited direct evidence in the reviewed scientific literature on the antioxidant and radical scavenging properties of 3,5-dinitrobenzamide derivatives. The antioxidant potential of benzamides appears to be highly dependent on the substitution pattern of the aromatic ring.

Studies have shown that benzamide derivatives bearing hydroxyl and amino groups can exhibit significant antioxidant capacity. mdpi.com For example, a series of N-arylbenzamides with multiple hydroxy and methoxy groups were evaluated using DPPH and FRAP assays, with a trihydroxy derivative showing the most promising antioxidative potential. mdpi.com The presence of hydroxyl groups appears to be crucial for the radical scavenging activity of these compounds. mdpi.com

Other research has investigated the radical scavenging activity of nitro-containing compounds like nitrochalcones and nitro-benzimidazole derivatives, with some showing good activity. researchgate.net However, the dinitro substitution pattern, which is strongly electron-withdrawing, may not be conducive to the typical mechanisms of radical scavenging, which often involve the donation of a hydrogen atom or an electron. No specific studies evaluating the DPPH, ABTS, or other radical scavenging assays for this compound were identified.

Investigation of Other Reported Bioactivities (e.g., Analgesic, Anti-inflammatory)

While the primary focus of many studies on dinitrobenzamide derivatives has been on other therapeutic areas, the broader chemical classes of benzamides and piperidine-containing compounds have been investigated for a range of pharmacological activities, including analgesic and anti-inflammatory effects. Although specific research on the analgesic and anti-inflammatory properties of This compound is not extensively reported in publicly available literature, an examination of related structures provides insight into the potential for such bioactivities.

Benzamide derivatives, as a general class, have been explored for their therapeutic potential in pain and inflammation management. Various substitutions on the benzamide scaffold have led to the development of compounds with significant biological effects. Similarly, the piperidine moiety is a common structural feature in many pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic profiles.

A study on substituted anilides and benzamides has explored their analgesic potency, indicating that the core benzamide structure can be a foundation for developing pain-relieving agents. nih.gov Furthermore, research into newly discovered anti-inflammatory properties of benzamides and nicotinamides has shown that these compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov This suggests that benzamide derivatives could play a role in modulating inflammatory responses.

In the context of piperidine derivatives, various studies have highlighted their anti-inflammatory potential. For instance, certain novel piperazinyl derivatives have demonstrated anti-hyperalgesic, anti-allodynic, and anti-inflammatory activities, which are beneficial in the treatment of neuropathic pain. While piperazine is distinct from piperidine, they are both six-membered nitrogen-containing heterocyclic rings, and this finding points to the potential of such ring systems in compounds designed to treat pain and inflammation.

Research on 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives has also yielded compounds with both anti-inflammatory and analgesic properties. nih.gov This further supports the notion that the benzamide scaffold is a promising starting point for the development of dual-acting anti-inflammatory and analgesic drugs.

Given the structural elements of This compound , which include a substituted benzamide core and a piperidine ring, it is plausible that this compound could exhibit analgesic and anti-inflammatory activities. The presence of dinitro groups can also influence the electronic properties of the molecule, which may impact its interaction with biological targets relevant to pain and inflammation pathways. However, without direct experimental evidence from in vitro or in vivo studies on this specific compound, its analgesic and anti-inflammatory profile remains speculative.

To provide a clearer, though indirect, perspective, the following table summarizes findings for structurally related compounds where such activities have been reported.

| Compound Class/Derivative | Bioactivity Investigated | Key Findings |

| Substituted Anilides and Benzamides | Analgesic Potency | The study indicated that the benzamide structure is a viable scaffold for analgesic drug design. nih.gov |

| Benzamides and Nicotinamides | Anti-inflammatory Properties | Demonstrated dose-dependent inhibition of TNF-α, suggesting a mechanism for anti-inflammatory action. nih.gov |

| 1,4-Dihydroquinazolin-3(2H)-yl Benzamide Derivatives | Anti-inflammatory and Analgesic Agents | Certain derivatives showed significant oedema inhibition and potent analgesic effects compared to standard drugs. nih.gov |

It is important to reiterate that the data presented above is for related, but distinct, chemical entities. The actual analgesic and anti-inflammatory potential of This compound can only be confirmed through dedicated pharmacological and biological evaluations.

Mechanistic Insights into the Biological Action of 3,5 Dinitro 2 Piperidin 1 Yl Benzamide Derivatives

Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Covalent Bonding)

The interaction of 3,5-dinitrobenzamide (B1662146) derivatives with biological macromolecules is a critical determinant of their mechanism of action. These interactions can be either non-covalent, such as hydrogen bonds and π-π stacking, or involve the formation of stable covalent bonds with the target.

Non-covalent interactions are fundamental to the initial binding and recognition of these compounds by their biological targets. The amide group present in the benzamide (B126) scaffold is capable of acting as both a hydrogen bond donor and acceptor, facilitating anchoring within protein binding sites. nih.gov For instance, crystal structure analysis of a related compound, 3,5-Dinitro-N-(tri-2-pyridylmethyl)benzamide, shows the presence of weak intermolecular C—H⋯O hydrogen bonds that stabilize the crystal packing. That same derivative also exhibits an intramolecular N—H⋯N hydrogen bond.

In addition to hydrogen bonding, other non-covalent forces such as π-π stacking and general van der Waals forces contribute to binding affinity. The electron-deficient dinitrophenyl ring can participate in favorable interactions with electron-rich aromatic residues of target proteins. Computational studies on related 3,5-dinitrobenzoate (B1224709) derivatives have predicted binding to multiple biological targets, including enzymes involved in fungal ergosterol (B1671047) synthesis (ERG7, ERG12, ERG1, ERG20) and other vital proteins like MEP2 and HSP90, through a combination of these forces. researchgate.net

Perhaps most significantly, certain 3,5-dinitrobenzamide derivatives function through covalent inhibition. A key example is their activity against the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis. nih.govnih.gov In this mechanism, one of the nitro groups on the benzamide ring is enzymatically reduced to a reactive nitroso species. nih.gov This intermediate is then susceptible to nucleophilic attack by a cysteine residue (Cys387) in the active site of DprE1, leading to the formation of a permanent covalent bond that irreversibly inhibits the enzyme. nih.gov This covalent mechanism of action is shared by other nitroaromatic inhibitors, such as the nitrobenzothiazinones (BTZ). nih.gov

Interactive Table 1: Observed Molecular Interactions in 3,5-Dinitrobenzamide Derivatives

| Derivative Class | Type of Interaction | Biological Target/Context | Reference |

|---|---|---|---|

| 3,5-Dinitro-N-(tri-2-pyridylmethyl)benzamide | Hydrogen Bonding (C—H⋯O, N—H⋯N) | Crystal Structure Analysis | |

| 3,5-Dinitrobenzoates/Amides | Non-covalent (H-bonding, π-stacking) | Fungal Enzymes (e.g., ERG20, HSP90) | researchgate.net |

| 3,5-Dinitrobenzamides | Covalent Bonding | DprE1 Enzyme (M. tuberculosis) | nih.gov |

| Amide-containing compounds | Hydrogen Bonding | General Enzyme Interactions | nih.gov |

Modulation of Cellular Pathways and Signaling Cascades (e.g., Cell Cycle Progression, Apoptosis Induction)

The molecular interactions initiated by 3,5-dinitro-2-(piperidin-1-yl)benzamide and its analogs can translate into significant perturbations of essential cellular processes, most notably cell cycle progression and apoptosis (programmed cell death).

Studies on closely related N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity linked to the induction of cell cycle arrest. nih.gov In human hepatocarcinoma (HepG2) cells, a lead compound from this series was found to cause cell cycle arrest through a p53/p21-dependent pathway. nih.gov The mechanism involved the inhibition of cyclin B1 and the retinoblastoma protein (p-Rb), alongside an increased expression of key tumor suppressor and cell cycle inhibitor proteins, including p53, p21, and Rb. nih.gov Furthermore, metal complexes incorporating nitrobenzoic acid ligands have also been shown to arrest the cell cycle, specifically in the G0/G1 phase. nih.gov

In addition to halting cell proliferation, these compounds can trigger apoptosis. The same N-(piperidine-4-yl)benzamide derivatives that cause cell cycle arrest were also reported to induce apoptosis in cancer cells. nih.gov This pro-apoptotic activity is a common mechanism for anticancer agents. Similarly, certain metal complexes of nitrobenzoic acid have been shown to effectively induce apoptosis in human lung and colon cancer cells. nih.gov The broader piperidine (B6355638) scaffold, present in natural products like piperine, has also been linked to the modulation of signaling cascades that control cell fate. Piperine can trigger apoptosis and cell cycle arrest (in the G2/M and S phases) and regulate inflammatory and survival pathways like the ERK/p38 MAPK cascade. nih.gov

Interactive Table 2: Modulation of Cellular Pathways by Benzamide Derivatives

| Derivative Class | Cellular Pathway Modulated | Specific Effect | Cell Model | Reference |

|---|---|---|---|---|

| N-(Piperidine-4-yl)benzamides | Cell Cycle Progression | Arrest via p53/p21 pathway; Cyclin B1 inhibition | HepG2 (Hepatocarcinoma) | nih.gov |

| N-(Piperidine-4-yl)benzamides | Apoptosis Induction | Triggering of programmed cell death | HepG2 (Hepatocarcinoma) | nih.gov |

| Nitrobenzoic acid metal complexes | Cell Cycle Progression | Arrest in G0/G1 phase | Human Cancer Cells | nih.gov |

| Nitrobenzoic acid metal complexes | Apoptosis Induction | Triggering of programmed cell death | Human Lung & Colon Cancer | nih.gov |

| Piperine (contains piperidine) | Cell Cycle & Apoptosis | Arrest in G2/M and S phases; Apoptosis induction | Head and Neck Cancer Cells | nih.gov |

| Piperine (contains piperidine) | Signaling Cascades | Modulation of ERK/p38 MAPK pathway | Head and Neck Cancer Cells | nih.gov |

Structure-Mechanism Relationships for Observed Activities

The 3,5-dinitrobenzoyl core is a critical pharmacophore. The two nitro groups are strongly electron-withdrawing, making the aromatic ring highly electrophilic and capable of participating in crucial π-stacking interactions. More importantly, this moiety is essential for the covalent inhibition mechanism observed in antitubercular derivatives. nih.govmdpi.com As discussed, the bio-reduction of a nitro group is the key activation step that enables covalent bonding to enzyme targets like DprE1. nih.gov

The amide linker provides a rigid connection between the dinitrobenzoyl core and the piperidine ring. Its ability to form hydrogen bonds is vital for orienting the molecule within a biological target's binding site, contributing to affinity and specificity. nih.gov

The piperidine moiety significantly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.net The incorporation of cyclic amines like piperidine is a common strategy in drug design. nih.govmdpi.com Studies on different dinitrobenzamide derivatives have shown that the nature of this part of the molecule is crucial. For instance, in the development of DprE1 inhibitors, moving from linear to more rigid cyclic linkers was found to be less favorable, possibly due to steric hindrance near the amide group. ulisboa.pt This highlights that the size, conformation, and flexibility conferred by the piperidine ring and its point of attachment are key determinants of biological activity. researchgate.netulisboa.pt The specific substitution pattern on the piperidine ring itself can also fine-tune the compound's activity. nih.gov

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The rational design and synthesis of advanced analogues of 3,5-Dinitro-2-(piperidin-1-yl)benzamide are pivotal for enhancing its therapeutic index and modulating its pharmacological effects. This process involves the strategic chemical modification of the parent molecule to improve efficacy, selectivity, and pharmacokinetic properties. danaher.com

Key synthetic strategies that can be employed include the modification of the piperidine (B6355638) ring, the benzamide (B126) linker, and the dinitrophenyl core. For instance, the introduction of various substituents on the piperidine ring can influence the compound's interaction with biological targets and its metabolic stability. nih.gov Similarly, altering the electronics and sterics of the dinitrophenyl moiety by replacing the nitro groups with other electron-withdrawing or electron-donating groups could significantly impact the compound's activity. The synthesis of a library of such analogues will be instrumental in establishing a comprehensive structure-activity relationship (SAR). danaher.com

The synthesis of these novel compounds can be achieved through multi-step reaction sequences. For example, a common approach involves the amidation reaction between a substituted 2-amino-3,5-dinitrobenzoic acid derivative and a corresponding piperidine derivative. mdpi.com The purification and characterization of these newly synthesized compounds using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography will be essential to confirm their structures. researchgate.net

Table 1: Potential Analogues and Rationale for Synthesis

| Parent Compound | Proposed Analogue | Modification | Rationale |

|---|---|---|---|

| This compound | 3,5-Dinitro-2-(4-hydroxypiperidin-1-yl)benzamide | Addition of a hydroxyl group to the piperidine ring | To potentially increase hydrophilicity and introduce a new hydrogen bonding site, which could alter target binding and improve pharmacokinetic properties. |

| This compound | 3-Amino-5-nitro-2-(piperidin-1-yl)benzamide | Reduction of one nitro group to an amino group | To explore the impact of reduced electron-withdrawing character on the phenyl ring and introduce a potential site for further functionalization. |

| This compound | 3,5-Dicyano-2-(piperidin-1-yl)benzamide | Replacement of nitro groups with cyano groups | To investigate the effect of different electron-withdrawing groups on the pharmacological activity and target interaction. |

| This compound | N-Methyl-3,5-dinitro-2-(piperidin-1-yl)benzamide | Methylation of the amide nitrogen | To assess the importance of the amide proton for target binding and to potentially improve metabolic stability. |

Application of Advanced Computational Techniques for De Novo Drug Design and Optimization

Advanced computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. frontiersin.orgbeilstein-journals.org For the dinitrophenylbenzamide scaffold, these methods can accelerate the identification of novel analogues with improved therapeutic properties.

De novo drug design algorithms can be employed to generate novel molecular structures that fit a specific target's binding site, using the this compound scaffold as a starting point. nih.gov These programs can explore a vast chemical space to propose new molecules with potentially higher binding affinities and better selectivity. arxiv.org

Virtual screening of large compound libraries against a putative biological target can also be performed. nih.gov This involves docking studies where computational models predict the binding mode and affinity of a ligand to a receptor. beilstein-journals.org This approach can help prioritize which analogues to synthesize and test, thereby saving time and resources. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a set of analogues with corresponding biological data is available. nih.gov QSAR models mathematically correlate the chemical structure of a compound with its biological activity, providing insights into the key structural features required for potency and guiding the design of more effective drugs. nih.gov

Table 2: Computational Tools in Drug Design

| Computational Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding orientation and affinity of analogues to a target protein. beilstein-journals.org | Identification of key interactions and ranking of potential binders. |

| ***De Novo* Design** | Generate novel molecular structures based on the dinitrophenylbenzamide scaffold. nih.gov | Discovery of new chemical entities with potentially improved properties. |

| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of compounds against a target. nih.gov | Prioritization of a manageable number of compounds for synthesis and testing. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models based on the relationship between chemical structure and biological activity. nih.gov | Guidance for the rational design of more potent analogues. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of the binding interaction and the conformational changes involved. |

Exploration of Novel Biological Targets for Dinitrophenylbenzamide Scaffolds

A crucial aspect of future research will be the identification and validation of the biological targets through which this compound and its analogues exert their effects. The dinitrophenylbenzamide scaffold is a versatile chemical structure that could potentially interact with a range of biological macromolecules.

An effective strategy for identifying novel targets is in silico target prediction or drug repositioning. f1000research.com This computational approach involves screening the chemical structure of the compound against databases of known drug targets to predict potential interactions. f1000research.com This can provide initial hypotheses that can then be tested experimentally.

Experimental approaches to target identification include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry. Another approach is the use of chemical proteomics, which can identify protein targets that are covalently modified by reactive analogues of the compound.

Once a potential target is identified, its biological relevance needs to be validated. This can be achieved through various molecular and cellular biology techniques, such as gene silencing (e.g., siRNA or CRISPR) to see if knocking down the target protein mimics the effect of the compound. Overexpression of the target protein could potentially confer resistance to the compound.

Development of Structure-Based Lead Optimization Strategies

Once a promising lead compound and its biological target have been identified, structure-based lead optimization can be employed to further refine its properties. danaher.com This approach relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, in complex with the lead compound. nih.gov

This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and the protein. nih.gov This knowledge can then be used to guide the design of new analogues with improved binding affinity and selectivity. For example, if the structure reveals an unoccupied pocket in the binding site, a substituent can be added to the lead compound to fill this pocket and create additional favorable interactions. danaher.com

Computational methods, such as free energy perturbation (FEP) calculations, can be used to predict the change in binding affinity resulting from a proposed chemical modification before the compound is synthesized. nih.gov This allows for a more rational and efficient optimization process. The goal of structure-based lead optimization is to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. danaher.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-Dinitro-2-(piperidin-1-yl)benzamide, and how can side reactions be minimized?

- Methodological Answer : The synthesis involves introducing the piperidinyl group to the benzamide core via nucleophilic substitution or coupling reactions. A critical step is the nitration of the benzamide precursor to achieve 3,5-dinitro substitution. To minimize side reactions (e.g., over-nitration or decomposition), controlled temperature (0–5°C) and stoichiometric use of nitrating agents (HNO₃/H₂SO₄) are recommended . Mixed anhydride methods, as employed in peptide synthesis, can stabilize reactive intermediates and reduce racemization . Purification via column chromatography or recrystallization in ethanol/water mixtures improves yield and purity.

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent like dichloromethane/hexane. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robustness in handling high-resolution data and twinned crystals . Key parameters include the piperidine ring conformation (chair vs. boat), quantified using puckering coordinates (e.g., q₂ = amplitude, φ₂ = phase angle) . Hydrogen-bonding networks (e.g., O–H⋯N or C–H⋯O) should be analyzed with Mercury or PLATON to validate packing motifs .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do they complement crystallographic data?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidinyl group (δ ~2.5–3.5 ppm for N–CH₂) and nitro substituents (deshielding aromatic protons to δ ~8.5–9.5 ppm).

- IR : Strong stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ confirm symmetric/asymmetric NO₂ vibrations.

- MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺). Discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomers) require reconciliation via DFT calculations or temperature-dependent NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) or solvent effects. For example:

- Nitro Group Reactivity : Computational models (e.g., QSPR) may underestimate steric hindrance from the piperidinyl group, leading to deviations in predicted nucleophilic substitution rates. Hybrid methods (e.g., MD simulations with explicit solvent) improve accuracy .

- Hydrogen Bonding : If predicted hydrogen-bond strengths (via AIM analysis) conflict with crystallographic data (e.g., bond lengths), re-evaluate the model using Hirshfeld surface analysis to account for crystal packing forces .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays without altering its core structure?

- Methodological Answer :

- Co-Crystallization : Co-form with succinic acid or caffeine to disrupt π-stacking of nitro groups, enhancing aqueous solubility .

- Prodrug Design : Introduce a hydrolyzable ester at the benzamide’s para position, which is cleaved in physiological conditions .

- Experimental Design : Use factorial design to test variables (pH, co-solvents, temperature) systematically. A 2³ factorial design (pH 4–7, 10–20% DMSO, 25–37°C) efficiently identifies optimal conditions .

Q. How do electronic effects of the 3,5-dinitro groups influence the compound’s intermolecular interactions in supramolecular assemblies?

- Methodological Answer : The electron-withdrawing nitro groups polarize the benzamide ring, enhancing dipole-dipole interactions and π-stacking with electron-rich aromatics (e.g., indole derivatives). Graph set analysis (e.g., R²₂(8) motifs) quantifies hydrogen-bond patterns in crystals . For charge-transfer complexes, UV-Vis titration with tetrathiafulvalene (TTF) measures association constants (Kₐ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.